8-O-Methyltetrangulol

Descripción general

Descripción

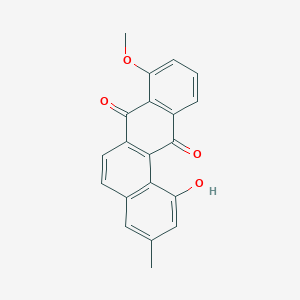

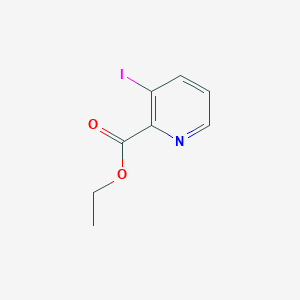

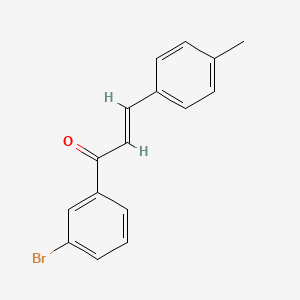

8-O-Methyltetrangulol is a chemical compound with the molecular formula C20H14O4 . It has an average mass of 318.323 Da and a monoisotopic mass of 318.089203 Da . It is a tetraphene and has been manually annotated by the ChEBI Team .

Synthesis Analysis

The synthesis of 8-O-Methyltetrangulol has been reported in a study where it was isolated from a marine Streptomyces sp. WH26 . The compound was extracted using silica gel column chromatography and high-pressure liquid chromatography (HPLC) .Molecular Structure Analysis

The InChI string for 8-O-Methyltetrangulol isInChI=1S/C20H14O4/c1- 10- 8- 11- 6- 7- 13- 18 (16 (11) 14 (21) 9- 10) 20 (23) 12- 4- 3- 5- 15 (24- 2) 17 (12) 19 (13) 22/h3- 9,21H,1- 2H3 . The SMILES string is COc1cccc2C (=O)c3c (ccc4cc (C)cc (O)c34)C (=O)c12 .

Aplicaciones Científicas De Investigación

Photosensitization of Bacteria

8-O-Methyltetrangulol, a derivative of 8-methoxypsoralen, has demonstrated lethal photosensitization effects on bacteria when combined with long-wavelength ultraviolet radiation. This mechanism, known as photosensitization, causes severe cellular damage due to the action of the chemical photosensitizer and specific electromagnetic spectrum frequencies (Oginsky, Green, Griffith, & Fowlks, 1959).

Impact on DNA Methylation

Research on 7,8-Dihydro-8-oxoguanine (8-oxoG), a similar compound, has shown that it can influence DNA methylation patterns, which is essential in understanding carcinogenesis. The effects of 8-oxoG on DNA methylation were observed in various studies, indicating its potential role in forming aberrant DNA methylation patterns during carcinogenesis (Maltseva, Baykov, Jeltsch, & Gromova, 2009).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, related to 8-O-Methyltetrangulol, have been studied for their potential as corrosion inhibitors for metals in harsh environments. These compounds form protective layers on metal surfaces, reducing corrosion rates and improving material durability (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).

Synthesis of Biologically Active Compounds

The synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate in many biologically active anticancer drugs, suggests that 8-O-Methyltetrangulol-related compounds could play a significant role in drug development. The optimized synthesis methods and structural confirmation through NMR and MS spectrum analysis indicate the potential of these compounds in pharmaceutical applications (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Global DNA Methylation and Oxidative Stress

Studies on global DNA methylation and oxidative stress biomarkers in workers exposed to metal oxide nanoparticles, including 8-O-Methyltetrangulol derivatives, have shown significant findings. Exposure to these compounds resulted in higher oxidative biomarkers and altered global methylation, indicating the compound's impact on DNA oxidative damage and lipid peroxidation (Liou, Wu, Liao, Chen, Tsai, Jung, & Lee, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-hydroxy-8-methoxy-3-methylbenzo[a]anthracene-7,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-9,21H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXQISGHUDFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-O-Methyltetrangulol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid](/img/structure/B3157667.png)

![6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3157668.png)

![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)

![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)